

(R)-(-)-3-Hydroxytetrahydrofuran: A Chiral Building Block in Modern Synthesis

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Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

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(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-(-)-3-Hydroxytetrahydrofuran, a chiral cyclic ether, has emerged as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its stereodefined structure provides a valuable scaffold for the construction of complex, biologically active molecules. This technical guide offers a comprehensive overview of the synthesis, properties, and applications of **(R)-(-)-3-Hydroxytetrahydrofuran**, with a focus on its role in the development of antiviral therapeutics. Detailed experimental protocols and comparative data are presented to assist researchers in its practical application.

Physicochemical and Spectroscopic Data

(R)-(-)-3-Hydroxytetrahydrofuran is a colorless to pale yellow liquid with a distinct stereocenter that is crucial for its utility in chiral synthesis. A summary of its key physical and spectroscopic properties is provided below.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₂	[1]
Molecular Weight	88.11 g/mol	[1]
CAS Number	86087-24-3	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	181 °C (lit.)	[2]
Density	1.097 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.45 (lit.)	[2]
Optical Activity ([α] _{20/D})	-18°, c = 2.4 in methanol	[2]
¹ H NMR (CDCl ₃)	See spectrum data	[1] [4] [5]
¹³ C NMR	See spectrum data	[6]
IR Spectrum	See spectrum data	[6]
Mass Spectrum	See spectrum data	[6]

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran

Several synthetic routes to enantiomerically pure (R)-(-)-3-Hydroxytetrahydrofuran have been developed, starting from readily available chiral precursors. The choice of method often depends on factors such as scale, cost, and desired optical purity.

Synthesis from (R)-1,2,4-Butanetriol

A common and efficient method for the synthesis of (R)-(-)-3-Hydroxytetrahydrofuran involves the acid-catalyzed cyclization of (R)-1,2,4-butanetriol.[\[7\]](#)

Experimental Protocol:

- Reaction Setup: A flask is charged with (R)-1,2,4-trihydroxybutane and a catalytic amount of p-toluenesulfonic acid monohydrate.[\[8\]](#)

- Heating and Distillation: The mixture is heated under vacuum in a bath maintained at 180–220 °C. The distillate is collected over a period of 2–2.5 hours.[8]
- Fractional Distillation: The collected distillate is then fractionated. An initial fraction, primarily water, is collected first, followed by the pure (R)-3-hydroxytetrahydrofuran.[8]
- Yield: This method can provide **(R)-(-)-3-Hydroxytetrahydrofuran** in yields ranging from 81–88%. [8]

A variation of this method utilizes a strong acid ion-exchange resin (e.g., Amberlyst 15) as the catalyst in a solvent such as dioxane at 100°C, which can achieve yields up to 96 mol%. [9]

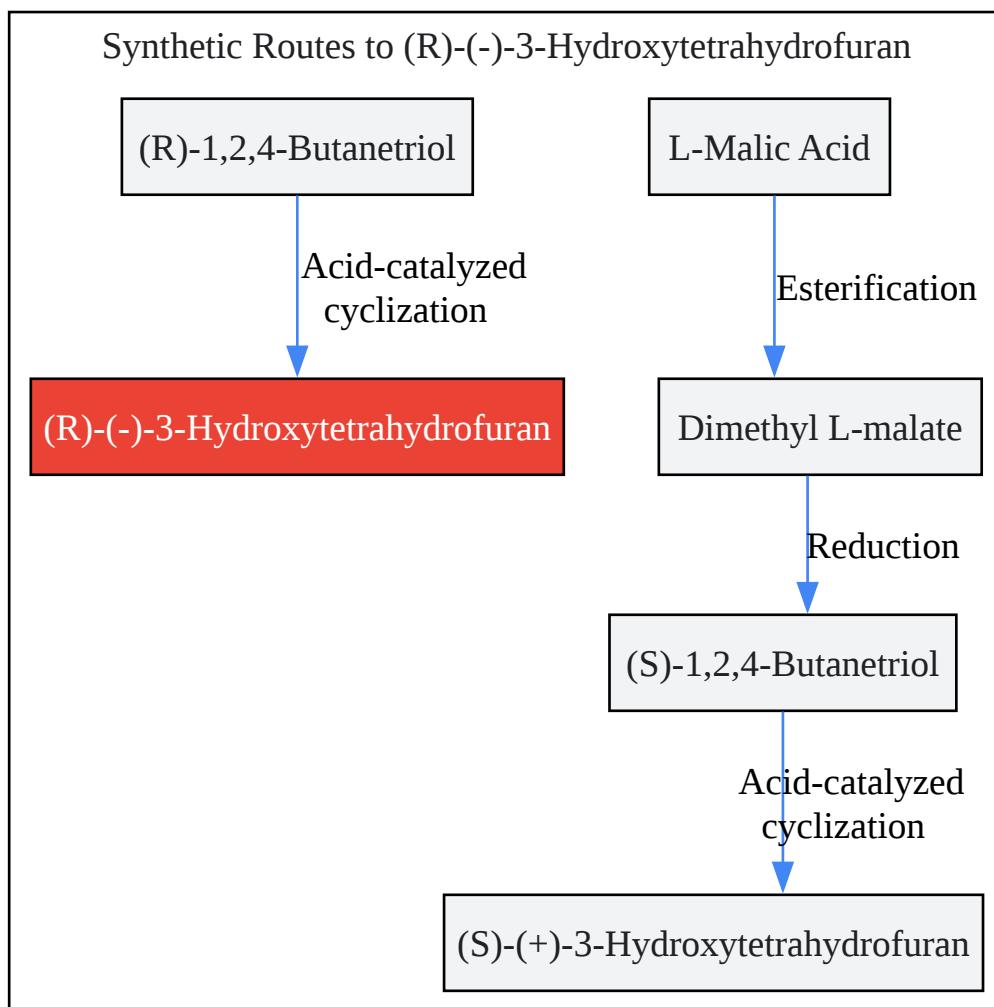
Synthesis from L-Malic Acid

L-malic acid serves as an inexpensive chiral starting material for the synthesis of the (S)-enantiomer, and a similar strategy can be applied for the (R)-enantiomer from D-malic acid. The process involves esterification, reduction, and subsequent cyclization.[7][10]

Experimental Protocol:

- Esterification: L-malic acid is treated with thionyl chloride in methanol at -10 °C to 0 °C to yield dimethyl L-malate.[11]
- Reduction: The resulting diester is reduced using a reducing agent like sodium borohydride in the presence of LiCl to form (S)-1,2,4-butanetriol.[10]
- Cyclization: The butanetriol is then cyclized under high temperature (180–220 °C) with a catalytic amount of p-toluenesulfonic acid to yield (S)-(+)-3-hydroxytetrahydrofuran.[10][11]

This multi-step synthesis provides a cost-effective route for large-scale production.



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Caption: Key synthetic pathways to (R)- and (S)-3-hydroxytetrahydrofuran.

Application as a Chiral Building Block in Drug Synthesis

The primary application of **(R)-(-)-3-Hydroxytetrahydrofuran** lies in its role as a chiral precursor for the synthesis of various pharmaceuticals, most notably HIV protease inhibitors. Its hydroxyl group provides a handle for further functionalization, while the tetrahydrofuran ring often serves as a key structural motif for binding to biological targets.

Synthesis of Amprenavir

Amprenavir is an HIV protease inhibitor where the (S)-3-hydroxytetrahydrofuran moiety is a critical component of the molecule. The synthesis involves the coupling of the activated hydroxyl group of (S)-3-hydroxytetrahydrofuran with a complex amine backbone.

Experimental Protocol (Final Coupling Step):

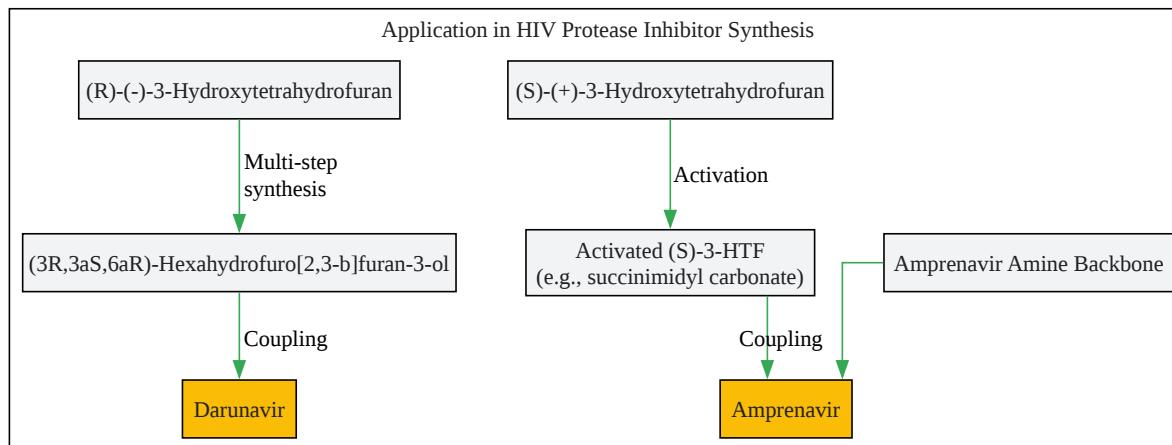
- Activation of Hydroxyl Group: (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate in the presence of triethylamine in acetonitrile to form an activated carbonate intermediate.[12]
- Coupling Reaction: The activated carbonate is then coupled with the free amine of the amprenavir backbone to form the final carbamate linkage.[13]
- Purification: The final product, amprenavir, is purified by chromatography.

Intermediate for Darunavir Synthesis

(R)-(-)-3-Hydroxytetrahydrofuran is a precursor to the bicyclic side chain, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of the potent HIV protease inhibitor, darunavir.[14][15][16] The synthesis of this bicyclic system highlights the versatility of the 3-hydroxytetrahydrofuran scaffold.

General Workflow for Darunavir Intermediate Synthesis:

The synthesis of the darunavir side chain from **(R)-(-)-3-hydroxytetrahydrofuran** involves a multi-step sequence that constructs the second fused furan ring. This intermediate is then coupled with the core amine structure of darunavir.[17][18]



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Caption: Workflow for the synthesis of HIV protease inhibitors using 3-hydroxytetrahydrofuran.

Enantiomeric Purity Determination

The enantiomeric excess (ee) of **(R)-(-)-3-Hydroxytetrahydrofuran** is critical for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity.

General HPLC Protocol:

- Column: A chiral stationary phase column, such as Chiraldapak AD-H, is typically used.[\[19\]](#)
- Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5) is a common mobile phase.[\[19\]](#)
- Detection: UV detection at a wavelength of 214 nm is often employed.[\[19\]](#)

- Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.[19]

Conclusion

(R)-(-)-3-Hydroxytetrahydrofuran is a versatile and valuable chiral building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in the construction of potent antiviral agents like amprenavir and as a precursor for the darunavir side chain underscores its importance in modern drug discovery. The synthetic methods outlined in this guide, along with the provided physicochemical data, offer a solid foundation for researchers and drug development professionals working with this essential chiral intermediate. The continued development of efficient and scalable synthetic routes to enantiomerically pure 3-hydroxytetrahydrofuran derivatives will undoubtedly fuel further innovation in medicinal chemistry.

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